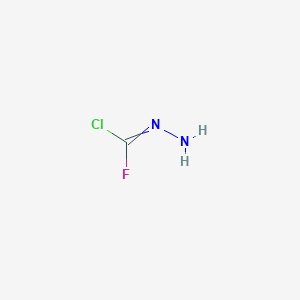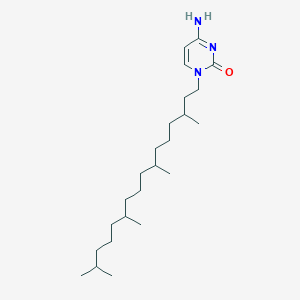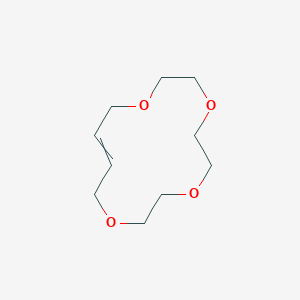
Zinc, ethyl-1-hexenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, ethyl-1-hexenyl- is an organozinc compound characterized by the presence of zinc bonded to an ethyl group and a 1-hexenyl group. This compound is part of a broader class of organozinc compounds, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Zinc, ethyl-1-hexenyl- typically involves the reaction of zinc with ethyl-1-hexenyl halides under anhydrous conditions. One common method involves the use of zinc dust and ethyl-1-hexenyl bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Zinc, ethyl-1-hexenyl- may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Zinc, ethyl-1-hexenyl- can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic products.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Participates in nucleophilic substitution reactions, where the ethyl-1-hexenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Often uses reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly employs halides or other nucleophiles under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and various organic by-products, while substitution reactions can produce a wide range of organozinc derivatives.
科学的研究の応用
Chemistry
In chemistry, Zinc, ethyl-1-hexenyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of other organozinc compounds, which are valuable intermediates in various chemical reactions .
Biology
In biological research, organozinc compounds like Zinc, ethyl-1-hexenyl- are studied for their potential roles in biochemical processes and as tools for probing biological systems.
Medicine
Industry
Industrially, Zinc, ethyl-1-hexenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable reagent in the production of complex organic molecules.
作用機序
The mechanism of action of Zinc, ethyl-1-hexenyl- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including electrophiles, to form new chemical bonds .
類似化合物との比較
Similar Compounds
Zinc, diethyl-: Another organozinc compound with two ethyl groups bonded to zinc.
Zinc, ethyl-2-hexenyl-: Similar to Zinc, ethyl-1-hexenyl- but with a different position of the double bond in the hexenyl group.
Zinc, ethyl-1-pentenyl-: Contains a pentenyl group instead of a hexenyl group.
Uniqueness
Zinc, ethyl-1-hexenyl- is unique due to the specific positioning of the ethyl and 1-hexenyl groups, which can influence its reactivity and the types of reactions it can undergo. This unique structure allows for specific applications in organic synthesis that may not be achievable with other organozinc compounds .
特性
CAS番号 |
195154-45-1 |
|---|---|
分子式 |
C8H16Zn |
分子量 |
177.6 g/mol |
IUPAC名 |
zinc;ethane;hex-1-ene |
InChI |
InChI=1S/C6H11.C2H5.Zn/c1-3-5-6-4-2;1-2;/h1,3H,4-6H2,2H3;1H2,2H3;/q2*-1;+2 |
InChIキー |
ZKKIRZKUTJAPFY-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].CCCCC=[CH-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)

![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



